2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Chemical Classification and Heterocyclic System Fundamentals
The chemical classification of 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine places it within the broader category of heterocyclic compounds, specifically as a member of the pyrazolo[1,5-a]pyrimidine family. This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system. The fundamental structure consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring, creating a rigid, planar nitrogen-heterocyclic system.
The molecular framework of pyrazolo[1,5-a]pyrimidine represents a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings. The heterocyclic nature of this compound system is particularly significant, as heterocyclic compounds constitute a vast class of cyclic compounds containing atoms of at least two different elements as members of their rings. More than half of known compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
The specific structure of this compound can be characterized by its molecular formula C8H10F3N3 and molecular weight of 205.18 grams per mole. The compound features several distinctive structural elements that define its chemical behavior and biological potential. The tetrahydro designation indicates that the pyrimidine portion of the bicyclic system is saturated, distinguishing it from the aromatic pyrazolo[1,5-a]pyrimidine parent structure.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C8H10F3N3 |
| Molecular Weight | 205.18 g/mol |
| Chemical Classification | Tetrahydropyrazolo[1,5-a]pyrimidine |
| Ring System | Fused pyrazole-pyrimidine bicycle |
| Substitution Pattern | 2-methyl, 7-trifluoromethyl |
The structural motif allows for versatile modifications at multiple positions, particularly at positions 2, 3, 5, 6, and 7 via cyclocondensation reactions of 1,3-biselectrophilic compounds with nitrogen-hydrogen-3-aminopyrazoles as 1,3-bisnucleophilic systems. This synthetic accessibility has made the pyrazolo[1,5-a]pyrimidine scaffold particularly attractive for medicinal chemistry applications and library synthesis efforts.
The fundamental heterocyclic system demonstrates remarkable stability due to the fused ring architecture, which restricts conformational flexibility and creates a defined three-dimensional structure. The incorporation of nitrogen atoms within the ring system provides multiple sites for hydrogen bonding interactions and coordination with biological targets, contributing to the pharmacological relevance of this compound class. The saturated tetrahydro nature of the pyrimidine ring in this specific derivative introduces additional conformational considerations while maintaining the overall rigidity of the fused system.
Historical Development in Pyrazolo[1,5-a]pyrimidine Chemistry
The historical development of pyrazolo[1,5-a]pyrimidine chemistry represents a significant evolution in heterocyclic synthesis, with the compound class emerging as a privileged structure for library synthesis based on several key characteristics of the core molecule. The identification of pyrazolo[1,5-a]pyrimidines as privileged structures has driven extensive research efforts aimed at developing efficient synthetic methodologies and exploring their diverse biological applications.
Early synthetic approaches to pyrazolo[1,5-a]pyrimidines focused on fundamental cyclization reactions, with the main synthesis route allowing versatile structural modifications through cyclocondensation reactions. These foundational methodologies established the framework for subsequent developments in the field, enabling chemists to access a wide range of substituted derivatives with varying biological properties.
The development of combinatorial synthesis approaches marked a significant milestone in pyrazolo[1,5-a]pyrimidine chemistry. Research groups successfully implemented parallel solution-phase synthesis protocols capable of producing more than 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides on a 50-100 milligram scale. These advances demonstrated the synthetic tractability of the scaffold and its suitability for library construction efforts.
Key synthetic innovations have included the development of pericyclic reaction approaches, where pyrazolo[1,5-a]pyrimidines can be obtained through pericyclic reactions without involving a starting aminopyrazole. Research groups have developed protocols for fused ring synthesis from acyclic precursors through [4 + 2] cycloaddition reactions, which proceed in a scalable, one-pot manner. These methodological advances have significantly expanded the synthetic accessibility of complex pyrazolo[1,5-a]pyrimidine derivatives.
The evolution of synthetic strategies has encompassed multiple approaches, including cyclization, condensation, three-component reactions, microwave-assisted methods, and green chemistry approaches. Palladium-catalyzed cross-coupling and click chemistry have enabled the introduction of diverse functional groups, enhancing the biological activity and structural diversity of these compounds. The development of copper-catalyzed synthesis methods has further expanded the synthetic toolkit available for accessing these heterocyclic systems.
| Historical Period | Key Developments | Synthetic Contributions |
|---|---|---|
| Early Period | Fundamental cyclization reactions | Basic cyclocondensation methodologies |
| Mid-Development | Combinatorial synthesis | Parallel synthesis protocols |
| Modern Era | Advanced catalytic methods | Palladium and copper catalysis |
| Current Research | Green chemistry approaches | Sustainable synthetic strategies |
Recent synthetic developments have focused on efficient one-step synthesis approaches, such as the recyclization of nitrogen-arylitaconimides with aminopyrazoles. These methodological advances have demonstrated regio- and chemoselective cascade reactions that yield tetrahydropyrazolo[1,5-a]pyrimidines with high efficiency. The methodology involving heating in isopropyl alcohol with acetic acid yields selectively either pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines based on the substituents in the aminopyrazoles.
The historical trajectory of pyrazolo[1,5-a]pyrimidine chemistry reflects a continuous expansion of synthetic capabilities, from basic cyclization reactions to sophisticated catalytic processes. This evolution has been driven by the recognition of these compounds as privileged structures with significant potential for drug discovery and development. The development of efficient synthetic routes has enabled the exploration of structure-activity relationships and the identification of compounds with potent biological activities across multiple therapeutic areas.
Significance of Trifluoromethyl Substituents in Medicinal Chemistry
The incorporation of trifluoromethyl substituents in medicinal chemistry represents a transformative approach to drug design, with the trifluoromethyl group serving as a functional group with the formula −CF3. The naming of this group derives from the methyl group, with each hydrogen atom replaced by a fluorine atom, creating a highly electronegative substituent with unique physicochemical properties. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s.
The trifluoromethyl group exhibits significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine. This unique electronic character profoundly influences the properties of compounds containing this substituent. For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol.
In the context of this compound, the trifluoromethyl substituent at position 7 provides several important medicinal chemistry advantages. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This substitution can be used to adjust the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.
Research has demonstrated that the trifluoromethyl moiety plays a crucial role in determining biological activity within pyrazolo[1,5-a]pyrimidine systems. Studies examining structure-activity relationships have shown that removal or replacement of the trifluoromethyl moiety with other substituents leads to marked loss of activity. When the trifluoromethyl group in position 5′ of a pyrazolyl residue was removed, the normalized maximal efficacy dropped to 0.17 with an EC50 of 10.6 micromolar, compared to more potent analogs retaining the trifluoromethyl substituent.
| Trifluoromethyl Properties | Impact on Drug Design |
|---|---|
| High electronegativity | Enhanced binding affinity |
| Metabolic stability | Reduced oxidative metabolism |
| Lipophilicity modulation | Improved membrane permeability |
| Bioisosteric replacement | Optimized physicochemical properties |
The construction of trifluoromethyl-containing heterocycles represents a powerful and promising tool for drug discovery, with cascade annulation reactions of trifluoromethyl-containing synthons emerging as key synthetic strategies. Compared with other trifluoromethyl-containing building blocks, trifluoroacetimidoyl chlorides and derivatives have notable merits of easy availability and handling, relative stability and safety, and high reactivity.
Notable drugs containing trifluoromethyl groups demonstrate the medicinal importance of this substituent and include efavirenz, an human immunodeficiency virus reverse transcriptase inhibitor; fluoxetine, an antidepressant; and celecoxib, a nonsteroidal anti-inflammatory drug. The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest, providing additional flexibility in drug design and formulation.
The significance of trifluoromethyl substituents extends beyond simple property modulation to include fundamental changes in molecular recognition and target engagement. The unique steric and electronic characteristics of the trifluoromethyl group create distinctive interaction patterns with biological targets, often leading to enhanced selectivity and potency. These effects are particularly pronounced in protein kinase inhibitors, where trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines have demonstrated potent activity against multiple kinase targets.
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h4,6,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOWANFTXFFOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyrazoles with Precursors
One of the most common approaches involves the cyclization of aminopyrazoles with suitable electrophilic reagents. This method generally proceeds via the interaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds under reflux conditions in an inert solvent such as tetrahydrofuran (THF). The process yields the tetrahydropyrazolo[1,5-a]pyrimidine core with high efficiency.
Aminopyrazole + Electrophilic precursor → Cyclization → Tetrahydropyrazolo[1,5-a]pyrimidine derivative
- Reflux in tetrahydrofuran (THF)
- Reaction time: 4-6 hours
- Recrystallization for purification
- High yields reported (~80-90%)
- Short reaction times (around 4 hours)
- Purity confirmed via recrystallization
Pericyclic Reactions and Cycloaddition Strategies
An alternative route involves pericyclic reactions, notably [4 + 2] cycloaddition, to assemble the fused heterocyclic ring system without starting from aminopyrazoles. Ding et al. developed a scalable, one-pot protocol where acyclic precursors undergo a sequence of click reactions, intramolecular Diels–Alder cyclizations, and elimination steps.
- Treatment of N-propargylic sulfonylhydrazones with sulphonyl azides catalyzed by copper (I) chloride
- Formation of triazole intermediates
- Intramolecular Diels–Alder cyclization
- Final elimination to yield the tetrahydropyrazolo[1,5-a]pyrimidine
- Catalytic copper (I) chloride
- Basic media (e.g., sodium hydroxide)
- One-pot, scalable process
- Shorter reaction times
- High yields (~70-85%)
- Suitable for large-scale synthesis
The introduction of methyl and trifluoromethyl groups at specific positions (e.g., C2 methyl, C7 trifluoromethyl) is achieved via nucleophilic substitution or electrophilic addition reactions on the heterocyclic core.
- Methylation : Using methyl iodide or dimethyl sulfate in the presence of sodium hydride or potassium carbonate.
- Trifluoromethylation : Employing trifluoromethylating agents such as Togni’s reagent or trifluoromethyl iodide under radical conditions.
Purification and Characterization
Purification typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate. Structural confirmation is performed via NMR, MS, and X-ray crystallography.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of aminopyrazoles | 3-Aminopyrazoles + electrophilic precursors | Reflux in THF | 4-6 hours, inert atmosphere | 80-90 | Short, efficient, high purity |
| Pericyclic [4 + 2] cycloaddition | Acyclic precursors with sulfonyl hydrazones | CuCl catalyst, basic media | One-pot, room temp to 80°C | 70-85 | Scalable, high yield |
| Methylation | Heterocyclic core | Methyl iodide, NaH | Reflux in DMF or THF | 75-85 | Functional group modification |
| Trifluoromethylation | Heterocyclic core | Trifluoromethylating agents | Radical conditions, heat | 65-80 | Introduction of CF₃ group |
Research Findings and Optimization
Recent studies emphasize the importance of optimizing reaction parameters such as temperature, solvent, and catalysts to improve yields and selectivity. For example, the use of microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields.
- Refluxing in THF or DMF provides optimal yields for cyclization steps.
- Catalytic systems like copper (I) chloride enhance pericyclic reactions.
- Use of microwave irradiation accelerates reaction kinetics, reducing reaction times from hours to minutes.
- Purification via recrystallization or chromatography ensures high purity suitable for subsequent biological testing.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine compounds exhibit significant antiviral properties. Specifically, compounds related to 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have been investigated for their efficacy against Hepatitis B Virus (HBV). These compounds disrupt viral capsid assembly and can potentially reduce viral load in infected cells by altering the stability of the capsid proteins .
Case Study : A patent describes a series of compounds that include this tetrahydropyrazolo derivative as effective disruptors of HBV capsid assembly. The study demonstrated that these compounds could inhibit the formation of HBV cccDNA, a critical step in the viral life cycle .
Neurological Research
Compounds similar to this compound are being explored for their potential as neuroprotective agents. Their ability to interact with various neurotransmitter systems suggests they may modulate neurological pathways involved in pain perception and neuroinflammation.
Case Study : Research on TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists has shown that modifications in the chemical structure can enhance binding affinity and specificity for human receptors. This may lead to new treatments for chronic pain conditions .
Mechanism of Action
The mechanism by which 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions at positions 2, 3, 5, and 7. Below is a comparative analysis of key analogs:
Key Observations :
- Position 7 : The -CF₃ group is conserved in most analogs for its electron-withdrawing and stability-enhancing effects .
- Position 5 : Substitutions (e.g., phenyl, cyclopropyl) correlate with biological activity. For example, 5-phenyl analogs show antituberculosis activity .
- Position 2 : Methyl in the target compound offers steric bulk, whereas larger groups (e.g., carboxamide) are seen in kinase inhibitors .
Physicochemical Properties
| Property | Target Compound | 5-Phenyl Analog | 3-Carboxylic Acid Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 205.18 | 293.31 | 293.31 (estimated) |
| Solubility | Low (powder) | Moderate | High (due to -COOH) |
| LogP (Predicted) | ~2.1 | ~3.5 | ~1.8 |
Insights :
- Carboxylic acid derivatives trade lipophilicity for aqueous solubility, critical for oral bioavailability .
Biological Activity
The compound 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H9F3N4
- Molecular Weight : 224.18 g/mol
- CAS Number : 332851-36-2
The structure of this compound features a tetrahydropyrimidine ring system that is modified with a trifluoromethyl group at the 7-position and a methyl group at the 2-position.
Pharmacological Effects
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:
- Anti-inflammatory Activity : Compounds in this class have been reported to act as selective COX-2 inhibitors. For instance, derivatives have shown significant inhibition of prostaglandin E2 synthesis in vitro and reduced edema in animal models .
- Anticancer Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidines may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Antimicrobial Activity : Certain derivatives have demonstrated antifungal and antibacterial properties by inhibiting key enzymes involved in microbial metabolism .
The mechanisms by which this compound exerts its effects include:
- Inhibition of Cyclooxygenase Enzymes : This compound selectively inhibits COX-2 over COX-1, which is crucial for its anti-inflammatory effects. The IC50 values for COX-2 inhibition have been reported as low as 0.034 μM, indicating potent activity compared to traditional NSAIDs like celecoxib .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.034 | High |
| Celecoxib | 0.052 | Moderate |
Case Studies
- Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of various pyrazolo[1,5-a]pyrimidines in a carrageenan-induced paw edema model. The results indicated that compounds with trifluoromethyl substitutions exhibited superior efficacy compared to non-substituted analogs .
- Anticancer Activity : In vitro studies on cancer cell lines showed that specific derivatives of pyrazolo[1,5-a]pyrimidines could induce apoptosis and inhibit cell proliferation through the activation of p53 signaling pathways. These findings suggest potential for further development as anticancer agents .
- Antimicrobial Efficacy : A series of experiments demonstrated that certain derivatives effectively inhibited bacterial growth by targeting bacterial enzymes such as xanthine oxidase and phosphodiesterase. The activity was quantified using minimum inhibitory concentration (MIC) assays against various pathogens .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid open flames due to potential reactivity of the trifluoromethyl group. Waste should be segregated and disposed via certified hazardous waste services. These protocols align with general pyrazolo[1,5-a]pyrimidine handling guidelines .
Q. What synthetic routes are commonly employed for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
- Methodological Answer : Cyclocondensation of aminopyrazoles with β-diketones or β-ketoesters under reflux conditions is a standard approach. For trifluoromethylated derivatives, halogen-exchange reactions using CuI or Pd catalysts are effective. A recent protocol utilized PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere, achieving 93% yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (≥95% purity) and NMR (¹H/¹³C) for routine analysis. Single-crystal X-ray diffraction is critical for confirming stereochemistry, as demonstrated in crystallographic studies of analogous pyrazolo[1,5-a]pyrimidines . Mass spectrometry (HRMS) validates molecular weight, especially for detecting trifluoromethyl-related fragmentation patterns .
Advanced Research Questions
Q. How does the trifluoromethyl group at position 7 influence the compound’s electronic and steric properties in SAR studies?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Computational modeling (DFT or molecular docking) can quantify its impact on HOMO-LUMO gaps and intermolecular interactions. Comparative studies with non-fluorinated analogs show improved kinase inhibition (e.g., KDR kinase) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For example, antitrypanosomal activity in one study but not another could reflect differences in parasite strains. Reproduce experiments with independently synthesized batches and include positive controls (e.g., benznidazole) .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Screen catalysts (e.g., Pd/C, CuI) and solvents (DMF vs. 1,4-dioxane) to reduce side reactions. A study achieved 78% yield using morpholine as a base and ethanol/water as solvent, avoiding toxic TMDP (trimethylenedipiperidine) . Monitor reactions via TLC or in-situ IR spectroscopy.
Methodological Notes
- X-ray Crystallography : Essential for resolving tautomeric forms (e.g., pyrazole vs. pyrimidine ring puckering) .
- NMR Analysis : ¹⁹F NMR is critical for tracking trifluoromethyl group stability under reaction conditions .
- Computational Tools : Use Gaussian or Schrödinger Suite for predicting metabolic sites and binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
